molecular formula C24H23N5O6S B15035708 (6Z)-5-imino-6-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15035708
M. Wt: 509.5 g/mol
InChI Key: XJZYBSZTLZGVIQ-IHVOSJJMSA-N
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Description

The compound “(6Z)-5-IMINO-6-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiadiazole ring.
  • Introduction of the pyrimidine moiety.
  • Functionalization with the methoxyphenoxy and nitrophenyl groups.
  • Final condensation to form the imino and methylidene groups.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may exhibit interesting pharmacological properties. It could be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, derivatives of this compound may be developed as therapeutic agents. Their biological activity can be optimized through structure-activity relationship studies.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Other compounds in this class with different substituents.

    Imino derivatives: Compounds with similar imino functional groups.

    Methoxyphenoxy derivatives: Compounds with methoxyphenoxy groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties or chemical reactivity.

Properties

Molecular Formula

C24H23N5O6S

Molecular Weight

509.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23N5O6S/c1-14(2)23-27-28-21(25)17(22(30)26-24(28)36-23)13-15-12-16(29(31)32)8-9-18(15)34-10-11-35-20-7-5-4-6-19(20)33-3/h4-9,12-14,25H,10-11H2,1-3H3/b17-13-,25-21?

InChI Key

XJZYBSZTLZGVIQ-IHVOSJJMSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCCOC4=CC=CC=C4OC)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCCOC4=CC=CC=C4OC)C(=O)N=C2S1

Origin of Product

United States

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